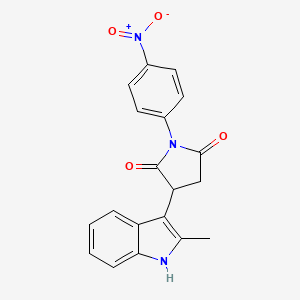![molecular formula C21H22O3 B14603242 (3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one CAS No. 60698-74-0](/img/structure/B14603242.png)
(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one is a complex organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. This particular compound is characterized by its unique structure, which includes a benzyloxyphenyl group attached to a hexahydrobenzofuran ring system. The compound’s stereochemistry is defined by the (3aS,7aR) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration (cyclization) of the resulting ether and decarboxylation. This method is widely used in laboratory settings due to its efficiency and relatively mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of benzofuran from coal tar, followed by further chemical modifications to introduce the benzyloxyphenyl group. The process may also involve the dehydrogenation of 2-ethyl phenol to obtain the desired benzofuran derivative .
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Dibenzofuran: An analog with a second fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Uniqueness
(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one is unique due to its specific stereochemistry and the presence of the benzyloxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
60698-74-0 |
|---|---|
Formule moléculaire |
C21H22O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(3aS,7aR)-3a-(3-phenylmethoxyphenyl)-3,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C21H22O3/c22-20-14-21(12-5-4-11-19(21)24-20)17-9-6-10-18(13-17)23-15-16-7-2-1-3-8-16/h1-3,6-10,13,19H,4-5,11-12,14-15H2/t19-,21+/m1/s1 |
Clé InChI |
ANXSTFCKBJZMMV-CTNGQTDRSA-N |
SMILES isomérique |
C1CC[C@]2(CC(=O)O[C@@H]2C1)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
C1CCC2(CC(=O)OC2C1)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)


![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)


![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)




